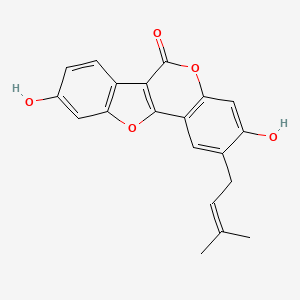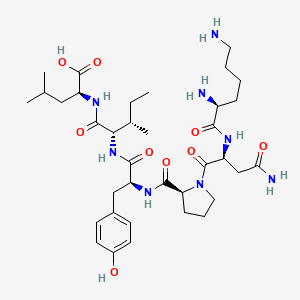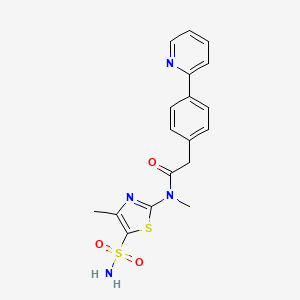
Psoralidina
Descripción general
Descripción
Es un derivado de la cumestano con propiedades farmacológicas significativas, incluyendo actividades anticancerígenas, antiinflamatorias y antibacterianas . Psoralidin se ha utilizado en la medicina tradicional durante siglos y recientemente ha ganado atención por sus posibles beneficios terapéuticos .
Aplicaciones Científicas De Investigación
Psoralidin tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
Psoralidin ejerce sus efectos a través de múltiples objetivos y vías moleculares:
Actividad Anticancerígena: Psoralidin promueve la apoptosis celular e inhibe la proliferación de células cancerosas al modular varias vías de señalización, incluyendo las vías PI3K / Akt y MAPK.
Actividad Antiinflamatoria: Psoralidin inhibe la producción de citocinas proinflamatorias y reduce la activación del factor nuclear-kappa B (NF-κB), un regulador clave de la inflamación.
Actividad Antibacteriana: Psoralidin interrumpe las membranas celulares bacterianas e inhibe la síntesis de proteínas bacterianas esenciales.
Análisis Bioquímico
Biochemical Properties
Psoralidin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . It has been found to inhibit protein tyrosine phosphatase 1B, a key metabolite involved in insulin signaling .
Cellular Effects
Psoralidin has been shown to have profound effects on various types of cells and cellular processes . It promotes cellular apoptosis and inhibits the proliferation of cancer cells in prostate cancer, breast cancer, liver cancer, colon cancer, and esophageal carcinoma . Psoralidin also modulates autophagy in the lung .
Molecular Mechanism
Psoralidin exerts its effects at the molecular level through various mechanisms. It has been found to inhibit forskolin-induced corticotrophin-releasing factor gene transcription . Additionally, it has shown activity in vitro against gastric, colon, prostate, and breast cancer lines .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de psoralidin generalmente comienza con una condensación catalizada por una base entre acetato de fenilo y cloruro de ácido . Esto es seguido por una ciclización intramolecular para formar la estructura central de la psoralidin. El paso final involucra una reacción de metatésis cruzada asistida por microondas para completar la síntesis .
Métodos de Producción Industrial: La producción industrial de psoralidin involucra rutas sintéticas similares, pero a una escala mayor. El uso de reacciones asistidas por microondas ayuda a lograr mayores rendimientos y pureza del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: Psoralidin experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución .
Reactivos y Condiciones Comunes:
Oxidación: Psoralidin se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: La reducción de psoralidin se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxidos o aminas en condiciones básicas.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, reducidos o sustituidos de psoralidin, que pueden tener propiedades farmacológicas variadas .
Comparación Con Compuestos Similares
Psoralidin es único entre los derivados de la cumestano debido a su amplio espectro de actividades farmacológicas. Compuestos similares incluyen:
Coumestrol: Otro derivado de la cumestano con propiedades estrogénicas y anticancerígenas.
Psoraleno: Un compuesto relacionado que se utiliza en la fotoquimioterapia para trastornos de la piel.
Bavachinin: Un flavonoide de la misma planta con actividades antiinflamatorias y anticancerígenas.
Psoralidin destaca por sus potentes efectos anticancerígenos y antiinflamatorios, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .
Propiedades
IUPAC Name |
3,9-dihydroxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-10(2)3-4-11-7-14-17(9-15(11)22)25-20(23)18-13-6-5-12(21)8-16(13)24-19(14)18/h3,5-9,21-22H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABIJLLNNFURIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171903 | |
| Record name | Psoralidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Psoralidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18642-23-4 | |
| Record name | Psoralidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18642-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Psoralidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018642234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psoralidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18642-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSORALIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G16ZUQ069L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Psoralidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 - 292 °C | |
| Record name | Psoralidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















